A Technical Guide to the Physicochemical Properties of Sodium Anthranilate
A Technical Guide to the Physicochemical Properties of Sodium Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium anthranilate (CAS No: 552-37-4), the sodium salt of anthranilic acid, is an aromatic compound with applications across various scientific disciplines. It serves as a versatile building block in organic synthesis, finding use in the production of dyes, fragrances, and pharmaceuticals.[1] In the pharmaceutical and biochemical fields, it is recognized as a precursor in the biosynthesis of tryptophan, an essential amino acid.[2] Its utility also extends to its use as a flavouring agent in the food industry and as an antibacterial agent in some drug formulations.[1][3] This document provides a comprehensive overview of the core physicochemical properties of sodium anthranilate, supported by detailed experimental protocols for their determination.
Chemical Identity and Structure
Sodium anthranilate is formed by the deprotonation of the carboxylic acid group of anthranilic acid (2-aminobenzoic acid).
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IUPAC Name: Sodium 2-aminobenzoate[4]
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Synonyms: Anthranilic acid sodium salt, Sodium o-aminobenzoate[5][6][7]
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Molecular Structure: The structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and a carboxylate group (-COO⁻Na⁺) at ortho positions.
The synthesis of sodium anthranilate is a straightforward acid-base neutralization reaction.
Caption: Synthesis of Sodium Anthranilate via Neutralization.
Physicochemical Properties
The key physicochemical data for sodium anthranilate are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 552-37-4 | [5][7][8] |
| Molecular Weight | 159.12 g/mol | [2][3][4][8] |
| Appearance | White to light yellow or very dark grey crystalline powder/solid.[1][2][3] | [1][2][3] |
| Melting Point | ~250 °C (decomposes)[3]; <250 °C[5] | [3][5][9] |
| Density | ~1.25 g/cm³[3]; 1.315 g/cm³ | [3][5] |
| Vapor Pressure | 0.000234 mmHg at 25°C | [5] |
| Stability | Hygroscopic; sensitive to prolonged exposure to air and light.[3] | [3][9] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Soluble | [1][3] |
| Alcohol (Methanol) | Slightly Soluble | [3][5][9] |
| DMSO | Slightly Soluble | [3][5][9] |
| Ether | Slightly Soluble | [3] |
Table 3: Acidity and Spectroscopic Data
| Property | Value | Notes | Reference |
| pKa (of parent acid) | pKa₁ = 2.05 - 2.17 (carboxyl) | Data for anthranilic acid, the parent compound. The carboxyl group is acidic, while the protonated amino group is also acidic. | [10][11][12] |
| pKa₂ = 4.85 - 4.95 (amino) | [10][11] | ||
| UV-Vis Spectrum | See Section 4.3 | The benzene chromophore exhibits three primary absorption bands (π → π* transitions) at approximately 184, 204, and 256 nm. Substituents cause bathochromic (red) shifts. | [12][13] |
| ¹H NMR Spectrum | Data available | SpectraBase entry for anthranilic acid, sodium salt. | [4][14] |
| ¹³C NMR Spectrum | Data available | SpectraBase entry for anthranilic acid, sodium salt. | [4] |
| IR Spectrum | Data available | SpectraBase provides an FTIR spectrum for anthranilic acid, sodium salt. | [15] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below.
Melting Point Determination (Capillary Method)
This protocol describes the use of a standard Mel-Temp or similar capillary melting point apparatus.[8]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. For pure crystalline compounds, this range is typically narrow (0.5-1.0°C).[8]
Methodology:
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Sample Preparation:
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Ensure the sodium anthranilate sample is a fine, dry powder. If necessary, gently crush any large crystals.
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Obtain a capillary melting point tube (sealed at one end).
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Jab the open end of the tube into the sample powder to collect a small amount.
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Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[1]
-
The packed sample height should be 2-3 mm for an accurate reading.[1]
-
-
Apparatus Setup:
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Insert the packed capillary tube into a sample slot in the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned.
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-
Measurement:
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Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a fast rate (e.g., 10-20°C/minute) to find a rough melting range.[8] Allow the apparatus to cool before the next step.
-
Accurate Determination: With a fresh sample, heat rapidly to about 20°C below the approximate melting point found.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T₁).
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Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Caption: Experimental Workflow for Melting Point Determination.
Solubility Determination (Qualitative)
Objective: To determine the solubility of sodium anthranilate in various solvents.
Methodology:
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Preparation: Place approximately 25 mg of sodium anthranilate into a small, clean test tube.
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Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, methanol, DMSO) to the test tube in small portions.
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Mixing: After each addition, shake the test tube vigorously for at least 30 seconds to facilitate dissolution.
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Observation: Observe the mixture.
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Soluble: The solid dissolves completely, forming a clear, homogeneous solution.
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Slightly/Partially Soluble: A significant portion of the solid dissolves, but some undissolved solid remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
Reporting: Record the outcome for each solvent tested. For quantitative analysis, a saturated solution would be prepared at a constant temperature, and the concentration of the supernatant would be determined analytically (e.g., by UV-Vis spectroscopy or gravimetric analysis after solvent evaporation).
UV-Visible Spectroscopy
Objective: To obtain the UV-Visible absorption spectrum of sodium anthranilate and determine its maximum absorbance wavelength(s) (λₘₐₓ).
Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which sodium anthranilate is soluble (e.g., water or ethanol). The solvent should not absorb in the same region as the analyte.
-
Sample Preparation:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of sodium anthranilate and dissolving it in a precise volume of the chosen solvent.
-
Prepare a dilute solution (typically in the 10⁻⁴ to 10⁻⁵ M range) from the stock solution suitable for measurement. Absorbance values should ideally fall between 0.1 and 1.0.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm for aromatic compounds).
-
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as the blank/reference. Place it in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of sodium anthranilate.
Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Deuterium oxide (D₂O) or DMSO-d₆ are suitable choices for sodium anthranilate.
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of sodium anthranilate in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[2][6]
-
For ¹³C NMR, a more concentrated solution is required (50-100 mg) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]
-
Ensure the sample is fully dissolved. Vigorous shaking or vortexing may be required.
-
-
Filtration:
-
To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean, dry 5 mm NMR tube.[6] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[6]
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
-
Acquisition:
-
Cap the NMR tube and wipe the outside clean.
-
Insert the sample into the NMR spectrometer.
-
Acquire the spectrum according to the instrument's standard operating procedures, including tuning, locking, and shimming.
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Biological Context: Role in Tryptophan Biosynthesis
Anthranilate, the conjugate base of anthranilic acid, is a key intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi. Humans lack this pathway and must obtain tryptophan, an essential amino acid, from their diet. The diagram below illustrates a simplified view of anthranilate's position as a precursor to tryptophan.
Caption: Simplified Tryptophan Biosynthesis Pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. scribd.com [scribd.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. scribd.com [scribd.com]
- 11. saltise.ca [saltise.ca]
- 12. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 13. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. pubs.acs.org [pubs.acs.org]
